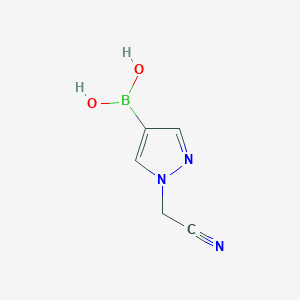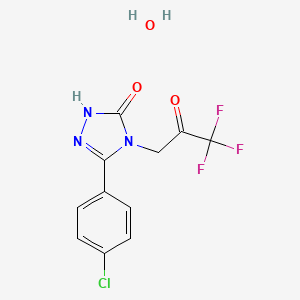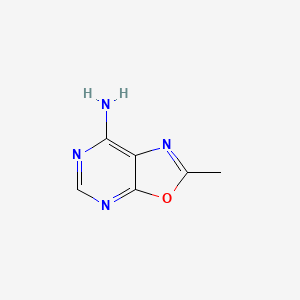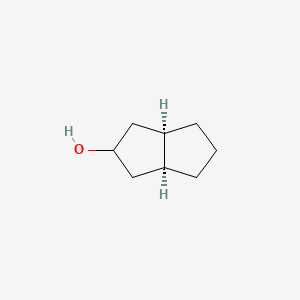
(1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that features a boronic acid group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed cross-coupling reaction between a pyrazole halide and a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF or toluene), inert atmosphere, elevated temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles or nucleophiles, appropriate solvents, and reaction conditions tailored to the specific substitution reaction.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
Chemistry: (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.
Biology: In biological research, this compound is used to develop boron-containing drugs and probes. Its ability to form stable complexes with biomolecules makes it valuable in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: The compound’s potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment is being explored. Its ability to selectively accumulate in tumor cells enhances the efficacy of BNCT.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in catalysis and material science is of particular interest.
作用机制
The mechanism of action of (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets.
相似化合物的比较
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure but with a methyl group instead of a cyanomethyl group.
1-(Hydroxymethyl)-1H-pyrazole-4-boronic acid: Contains a hydroxymethyl group instead of a cyanomethyl group.
1-(Aminomethyl)-1H-pyrazole-4-boronic acid: Features an aminomethyl group instead of a cyanomethyl group.
Uniqueness: (1-(Cyanomethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the cyanomethyl group, which can influence its reactivity and binding properties. This functional group can participate in additional interactions, such as hydrogen bonding and dipole-dipole interactions, making it distinct from other similar compounds.
属性
分子式 |
C5H6BN3O2 |
|---|---|
分子量 |
150.93 g/mol |
IUPAC 名称 |
[1-(cyanomethyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H6BN3O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4,10-11H,2H2 |
InChI 键 |
ZBIXHCLBIFMODW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1)CC#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)




![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)


